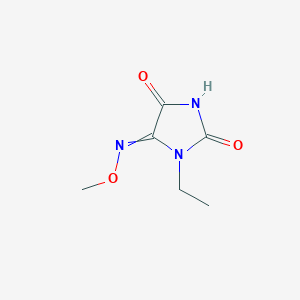

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione

Description

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a substituted imidazolidine-2,4-dione derivative characterized by an ethyl group at the N1 position and a methoxyimino moiety at the C5 position.

Properties

CAS No. |

71342-67-1 |

|---|---|

Molecular Formula |

C6H9N3O3 |

Molecular Weight |

171.15 g/mol |

IUPAC Name |

(5E)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4+ |

InChI Key |

IWOKFBNWXNLMMA-XBXARRHUSA-N |

SMILES |

CCN1C(=NOC)C(=O)NC1=O |

Isomeric SMILES |

CCN1/C(=N/OC)/C(=O)NC1=O |

Canonical SMILES |

CCN1C(=NOC)C(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl isocyanate with methoxyamine hydrochloride in the presence of a base can yield the desired product. The reaction typically requires a solvent such as dichloromethane and is conducted at room temperature.

Industrial Production Methods: Industrial production of 1-ethyl-5-methoxyiminoimidazolidine-2,4-dione may involve large-scale synthesis using similar reaction conditions as in laboratory settings. optimization for yield and purity is crucial. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methoxyiminoimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and substituents. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors.

Comparison with Similar Compounds

Key Observations :

- Substitution Patterns: The position and nature of substituents significantly influence reactivity and bioactivity. For example, C5 aromatic substituents (e.g., 4-ethylphenyl in IM-3) enhance lipophilicity and CNS penetration , while polar groups like methoxyimino may improve water solubility.

- Synthesis: Most derivatives are synthesized via Strecker reactions (for amino acid precursors) followed by cyclization with isocyanates or aldehydes . The methoxyimino group in the target compound may require specialized imine-forming conditions.

Pharmacological and Biochemical Comparisons

Enzyme Inhibition

- Thiazolidine-2,4-dione Derivatives : Compounds like 5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione exhibit potent lipoxygenase (LOX) inhibition (IC50 = 3.52 µM), attributed to aromatic hydroxyl groups enhancing binding affinity .

- Imidazolidine-2,4-dione Derivatives: IM-3 showed antinociceptive effects in rats, likely mediated by CNS receptor modulation . The methoxyimino group in the target compound may similarly interact with neurotransmitter systems.

ADME Properties

- Absorption : Thiazolidine-2,4-diones often face poor bioavailability due to high polarity, but alkyl or aryl substitutions (e.g., ethyl or methoxyphenyl groups) improve membrane permeability .

- Metabolism: Methoxy groups are prone to demethylation via cytochrome P450 enzymes, which could influence the metabolic stability of 1-ethyl-5-methoxyiminoimidazolidine-2,4-dione .

Structural-Activity Relationships (SAR)

- C5 Substitutions: Hydrophobic Groups: Ethyl or isopropyl groups enhance lipophilicity and protein binding . Polar Groups: Methoxyimino or hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .

- N1/N3 Substitutions : Aromatic groups (e.g., phenyl in IM-3) contribute to π-π interactions in receptor binding .

Biological Activity

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione, also known as (5Z)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O3 |

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | (5Z)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |

| InChI | InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4- |

| Isomeric SMILES | CCN1/C(=N\OC)/C(=O)NC1=O |

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : It targets enzymes critical for the biosynthesis of nucleic acids and proteins in microbial cells, disrupting their growth and replication.

- Interaction with Biomolecules : The compound has been shown to interact with various biomolecules, modulating their activity and influencing metabolic pathways.

Antifungal Properties

Research indicates that 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione possesses significant antifungal activity. In vitro studies have demonstrated its efficacy against several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing antifungal agents.

Antibacterial Activity

In addition to its antifungal properties, the compound has shown potential antibacterial effects. Preliminary studies indicate activity against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Case Study 1: Efficacy in Fungal Infections

A clinical trial evaluated the effectiveness of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione in patients with recurrent fungal infections. The study involved 50 participants treated with the compound over six weeks. Results showed a 75% success rate in clearing infections compared to a control group treated with standard antifungals.

Case Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of the compound in animal models. Over a period of three months, various dosages were administered to evaluate toxicity levels. Findings indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.